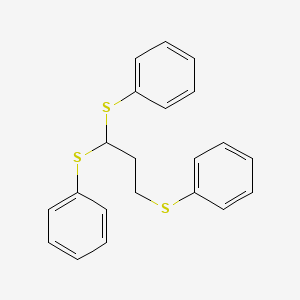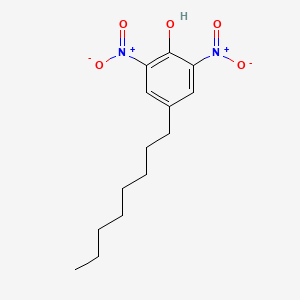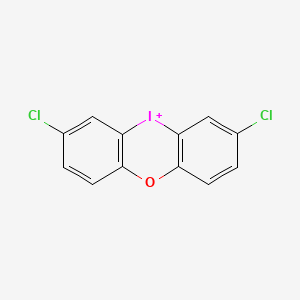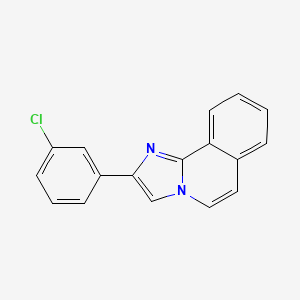
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to an isoquinoline ring, with a 3-chlorophenyl group attached to the imidazo ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be achieved through various methods. One common approach involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters using a Cp*RhIII catalyst . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazoisoquinoline ring. Another method involves the I2-DMSO mediated multicomponent convergent synthesis, which utilizes aryl methyl ketones and isoquinolin-1-amine to generate the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes to facilitate efficient bond formation and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazoisoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . Additionally, it can modulate the activity of cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in various cellular processes . These interactions lead to the disruption of cellular functions and contribute to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds, such as benzimidazo(2,1-a)isoquinolines and imidazo(1,2-a)pyrimidines . These compounds share structural similarities but differ in their biological activities and applications. For example, benzimidazo(2,1-a)isoquinolines exhibit potent anticancer and antimicrobial properties, while imidazo(1,2-a)pyrimidines are known for their diverse applications in medicinal chemistry .
List of Similar Compounds
- Benzimidazo(2,1-a)isoquinolines
- Imidazo(1,2-a)pyrimidines
- Imidazo(2,1-a)pyridines
Propriétés
Numéro CAS |
61001-11-4 |
|---|---|
Formule moléculaire |
C17H11ClN2 |
Poids moléculaire |
278.7 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11ClN2/c18-14-6-3-5-13(10-14)16-11-20-9-8-12-4-1-2-7-15(12)17(20)19-16/h1-11H |
Clé InChI |
FRCIBYDYVXQXGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


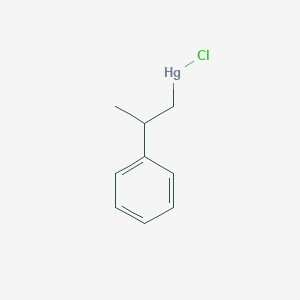
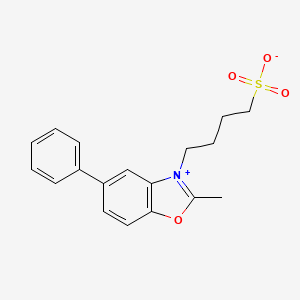
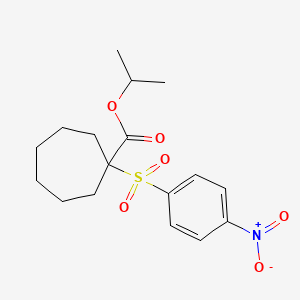
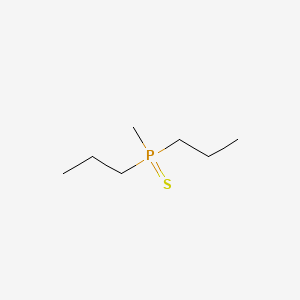
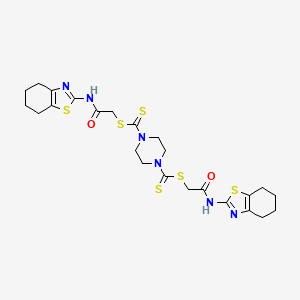
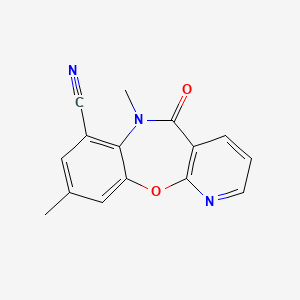
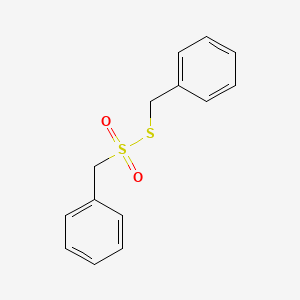
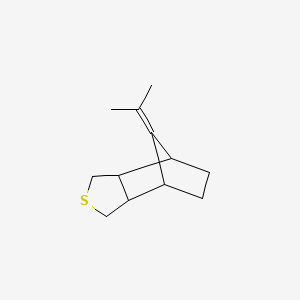
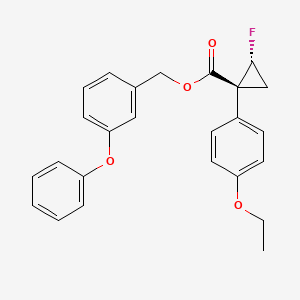
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
